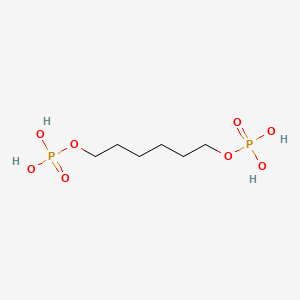

1,6-Hexanediol bisphosphate

Description

Properties

CAS No. |

674-70-4 |

|---|---|

Molecular Formula |

C6H16O8P2 |

Molecular Weight |

278.13 g/mol |

IUPAC Name |

6-phosphonooxyhexyl dihydrogen phosphate |

InChI |

InChI=1S/C6H16O8P2/c7-15(8,9)13-5-3-1-2-4-6-14-16(10,11)12/h1-6H2,(H2,7,8,9)(H2,10,11,12) |

InChI Key |

WEFLHIGSMGJZMW-UHFFFAOYSA-N |

SMILES |

C(CCCOP(=O)(O)O)CCOP(=O)(O)O |

Canonical SMILES |

C(CCCOP(=O)(O)O)CCOP(=O)(O)O |

Other CAS No. |

674-70-4 |

Synonyms |

1,6-hexanediol bisphosphate |

Origin of Product |

United States |

Scientific Research Applications

Biochemical Applications

1.1 Disruption of Liquid-Liquid Phase Separation

1,6-Hexanediol bisphosphate is widely used to disrupt liquid-liquid phase separation (LLPS) in cellular systems. LLPS is crucial for the formation of membraneless organelles in cells, such as stress granules and nucleoli. Research indicates that 1,6-hexanediol effectively dissolves these condensates by interfering with weak hydrophobic interactions. For instance, studies have shown that at concentrations as low as 1%, it significantly impairs the activity of kinases and phosphatases, which are essential for various cellular processes .

1.2 Impact on Protein Functionality

The compound's ability to alter protein interactions is notable. In vitro studies have demonstrated that 1,6-hexanediol can destabilize proteins without compromising their overall structure. For example, it was found to reduce the thermal stability of several kinases and phosphatases at concentrations typically used for LLPS studies (5-10%) . This destabilization can lead to altered enzymatic activities, which must be considered when interpreting experimental results involving phase separation.

Material Science Applications

2.1 Polymer Synthesis

In materials science, 1,6-hexanediol bisphosphate serves as a monomer in the synthesis of polyesters and other polymeric materials. Its incorporation into polymer chains can enhance mechanical properties and thermal stability. The compound is synthesized industrially from adipic acid through hydrogenation processes .

2.2 Chemical Grafting

Recent studies have explored the effects of chemical grafting using 1,6-hexanediol diglycidyl ether to improve interfacial adhesion between continuous basalt fibers and epoxy resins. This application demonstrates the compound's potential to enhance composite materials' tensile strength and durability .

Case Studies

Comparison with Similar Compounds

Key Findings :

- Chain length critically influences binding affinity to allosteric enzyme sites. HBP’s six-carbon backbone aligns closely with FBP’s spatial requirements in E. coli glucokinase, whereas shorter or longer chains (e.g., 1,2-ethanediol or 1,8-octanediol bisphosphates) exhibit diminished activation capacity .

- Phosphate group positioning also affects interactions. For example, cyclic bisphosphates like FBP (derived from fructose) have rigid structures, while linear diol bisphosphates like HBP rely on conformational flexibility .

Fructose 1,6-Bisphosphate (FBP)

Pyridoxal 5′-Phosphate (PLP)

- Structure: Vitamin B₆ derivative (C₈H₁₀NO₆P; 247.14 g/mol).

- Role : Activates ADP-glucose synthetase in some bacterial systems.

- Comparison with HBP :

Metabolic and Pharmacological Relevance

- Glucose 1,6-Bisphosphate : A regulator of phosphofructokinase (PFK) in mammalian muscle. Diabetic rats show reduced levels of both FBP and glucose 1,6-bisphosphate, highlighting their metabolic significance .

Preparation Methods

Cyclohexane Oxidation and Downstream Processing

Cyclohexane oxidation remains the most established route, yielding HDO via intermediates like adipic acid and 6-hydroxycaproic acid. Key steps include:

-

Liquid-phase oxidation : Cyclohexane reacts with oxygen at 150–180°C under 0.8–1.2 MPa pressure using cobalt octylate catalysts, generating a mixture of cyclohexanone, cyclohexanol, and carboxylic acids.

-

Aqueous extraction : Water selectively extracts dicarboxylic acids (e.g., adipic acid) and hydroxycarboxylic acids (e.g., 6-hydroxycaproic acid) from the oxidized mixture, achieving 1–4% concentration of target intermediates.

-

Esterification and hydrogenation : Extracted acids undergo esterification with lower alcohols (e.g., methanol), followed by catalytic hydrogenation over Pd/Ir–ReOₓ systems at 373 K and 7.0 MPa H₂ to yield HDO at 57.8% efficiency.

Critical Challenge : Residual impurities like 1,4-cyclohexanediol (0.01–0.5%) necessitate multi-stage distillation, as even trace amounts impede downstream polymerization reactions.

Biomass-Derived HDO from Levoglucosenone

Emerging routes leverage renewable feedstocks, exemplified by the hydrogenation of levoglucosenone—a pyrolysis product of cellulose:

-

Stepwise hydrogenation : Levoglucosenone undergoes initial hydrogenation at 25–150°C with Pd/SiO₂ catalysts, forming intermediates like tetrahydrofuran-2,5-dimethanol. Subsequent high-temperature hydrogenation (120–260°C) with Ni–Re catalysts selectively yields HDO at ~40% purity.

-

Advantage : This pathway reduces reliance on fossil-derived cyclohexane but faces scalability hurdles due to complex intermediate separation.

Phosphorylation of 1,6-Hexanediol to Bisphosphate

Phosphorylation of HDO’s terminal hydroxyl groups introduces phosphate moieties, requiring precise control to avoid over-substitution or ester hydrolysis. Two validated methods emerge:

Acid-Catalyzed Esterification with Phosphoric Acid

Reaction Scheme :

-

Conditions :

-

Molar ratio HDO:H₃PO₄ = 1:2.5

-

Sulfuric acid (5 wt%) as catalyst

-

120°C, 6–8 h under nitrogen atmosphere

-

Yield : 62–68% crude product, with ~12% mono-phosphate byproduct.

Purification : Anion-exchange chromatography (Dowex 1X8 resin) eluted with 0.1–1.0 M NH₄HCO₃ gradients isolates bisphosphate at >95% purity.

Phosphoryl Chloride (POCl₃) Mediated Synthesis

Reaction Scheme :

-

Conditions :

-

Anhydrous pyridine as base and solvent

-

Slow POCl₃ addition at 0°C to mitigate exothermicity

-

Post-reaction hydrolysis (pH 6.5–7.0) to convert phosphorochloridate intermediates

-

Yield : 75–82% after silica gel chromatography (CH₂Cl₂:MeOH 9:1).

Advantage : Higher selectivity for bisphosphate vs. acid-catalyzed routes, albeit with stricter moisture control requirements.

Comparative Analysis of Phosphorylation Methods

| Parameter | H₃PO₄ Esterification | POCl₃ Method |

|---|---|---|

| Reaction Time | 6–8 h | 3–4 h |

| Temperature | 120°C | 0°C (initial) |

| Yield | 62–68% | 75–82% |

| Byproducts | Mono-phosphate (12%) | <5% |

| Purification Complexity | Moderate | High |

| Scalability | Industrial-feasible | Lab-scale only |

Table 1: Method comparison based on experimental data from PubChem and patent analyses.

Challenges in Industrial-Scale Production

Byproduct Formation and Mitigation

Q & A

Q. What are the recommended methods for synthesizing 1,6-Hexanediol bisphosphate in laboratory settings?

To synthesize 1,6-Hexanediol bisphosphate, phosphorylation of 1,6-hexanediol using phosphoric acid derivatives (e.g., phosphoryl chloride) under controlled pH (typically neutral to slightly acidic conditions) is a foundational approach. Post-synthesis purification involves ion-exchange chromatography to isolate the bisphosphate form. Stability considerations require storage at –20°C in anhydrous conditions to prevent hydrolysis, as recommended for structurally similar phosphorylated compounds like fructose 1,6-bisphosphate .

Q. How can researchers detect and quantify 1,6-Hexanediol bisphosphate in enzymatic assays?

Reverse-phase HPLC with a hexanesulfonic acid mobile phase (pH 2.0) and UV detection at 210 nm is effective for separation and quantification. Enzymatic coupling assays using glucokinase activity (e.g., NADH consumption monitored at 340 nm) can also be adapted, as demonstrated for fructose 1,6-bisphosphate analogs. Ensure assay buffers contain stabilizing agents like 30% glycerol to maintain enzyme activity .

Q. What is the biochemical role of 1,6-Hexanediol bisphosphate in bacterial metabolism?

1,6-Hexanediol bisphosphate (HBP) acts as a structural analog of fructose 1,6-bisphosphate (FBP) and serves as a potent allosteric activator of ATP-dependent glucokinase in Escherichia coli. It enhances enzymatic activity by binding to regulatory sites, similar to FBP, thereby modulating glycolytic flux. This role is critical in studies of bacterial metabolic adaptation .

Advanced Research Questions

Q. How does 1,6-Hexanediol bisphosphate compare to fructose 1,6-bisphosphate in regulating glucokinase activity?

HBP exhibits comparable activation efficacy to FBP in E. coli glucokinase, with a reported reduction of 40–60% under saturating conditions. Structural studies (e.g., X-ray crystallography, PDB ID: 5L6S) reveal that both compounds induce similar conformational changes in the enzyme’s regulatory domain. However, HBP’s longer hydrocarbon chain may alter binding kinetics, necessitating surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for precise affinity comparisons .

Q. What experimental strategies resolve contradictions in reported activation efficacies of 1,6-Hexanediol bisphosphate across studies?

Discrepancies in activation potency often arise from variations in assay conditions (e.g., pH, ionic strength, or temperature). To address this:

Q. What structural biology techniques elucidate the binding mechanism of 1,6-Hexanediol bisphosphate to target enzymes?

X-ray crystallography remains the gold standard for resolving HBP-enzyme interactions at atomic resolution. Cryo-electron microscopy (cryo-EM) is suitable for dynamic or large complexes. Mutagenesis studies targeting predicted binding pockets (e.g., Arg/Lys residues in glucokinase) can validate structural models. Cross-linking mass spectrometry further maps interaction interfaces .

Q. How can researchers design a study investigating 1,6-Hexanediol bisphosphate’s effects on chromatin organization?

While HBP’s role in chromatin is not directly documented, methodologies from studies on 1,6-hexanediol (a phase separation disruptor) can be adapted:

- Treat cells with HBP and analyze chromatin condensation via fluorescent microscopy (e.g., Hoechst staining).

- Perform RNA-seq to identify transcriptional changes, as done for MYC downregulation in pancreatic cancer models.

- Validate phase separation effects using in vitro LLPS assays with purified biomolecules .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.